

An In-depth Technical Guide to Tetrahydropyran-2-methanol (CAS 100-72-1)

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Compound of Interest

Compound Name: Tetrahydropyran-2-methanol

Cat. No.: B090372

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Abstract

Tetrahydropyran-2-methanol (THPM), with CAS number 100-72-1, is a versatile cyclic ether alcohol that serves as a crucial building block and intermediate in a multitude of chemical syntheses. Its unique structural features, including a stable tetrahydropyran ring and a reactive primary hydroxyl group, make it an indispensable component in the pharmaceutical, flavor and fragrance, and polymer industries. In the realm of drug discovery and development, THPM and its derivatives are integral to the synthesis of a range of therapeutic agents, including antiviral and anticancer drugs. This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and applications of **Tetrahydropyran-2-methanol**. It includes detailed experimental protocols for its synthesis and common reactions, extensive quantitative data, and visualizations of its role in synthetic pathways and the mechanisms of action of drugs derived from it.

Chemical and Physical Properties

Tetrahydropyran-2-methanol is a colorless liquid with a mild odor. Its physical and chemical properties are summarized in the tables below, providing a ready reference for laboratory and industrial applications.

Table 1: General and Physical Properties

Property	Value	Reference(s)
CAS Number	100-72-1	[1] [2]
Molecular Formula	C ₆ H ₁₂ O ₂	[1] [2]
Molecular Weight	116.16 g/mol	[1] [2]
Appearance	Colorless liquid	[1]
Boiling Point	187 °C (lit.)	[1] [3]
Melting Point	< -70 °C	[1]
Density	1.027 g/mL at 25 °C (lit.)	[1] [3]
Refractive Index (n _{20/D})	1.458 (lit.)	[1]
Vapor Pressure	0.4 mmHg at 20 °C	[1]
Flash Point	76 °C (168.8 °F) - closed cup	[1] [2]
Solubility	Soluble in water, ethanol, diethyl ether, and dichloromethane.	[4]

Table 2: Spectroscopic Data

Spectroscopic Technique	Key Peaks and Assignments	Reference(s)
¹ H NMR (CDCl ₃ , 400 MHz)	δ (ppm): 4.01 (m, 1H, O-CH-CH ₂), 3.53 (m, 1H, O-CH ₂), 3.51 (m, 1H, O-CH ₂), 3.46 (m, 1H, CH ₂ OH), 3.42 (m, 1H, CH ₂ OH), 3.21 (m, 1H, O-CH-CH ₂), 1.85 (m, 1H, ring CH ₂), 1.54 (m, 4H, ring CH ₂), 1.32 (m, 1H, ring CH ₂)	[5]
¹³ C NMR (CDCl ₃)	δ (ppm): 78.1 (O-CH-CH ₂ OH), 68.2 (O-CH ₂), 65.9 (CH ₂ OH), 29.8 (ring CH ₂), 25.9 (ring CH ₂), 23.2 (ring CH ₂)	[6]
Infrared (IR)	ν (cm ⁻¹): 3400 (O-H stretch, broad), 2930 (C-H stretch), 1090 (C-O stretch)	[7]
Mass Spectrometry (EI)	m/z: 116 (M ⁺), 85 ([M-CH ₂ OH] ⁺), 57, 41	[4]

Synthesis and Purification

The synthesis of **Tetrahydropyran-2-methanol** can be achieved through various routes. A common and effective laboratory-scale method involves the reduction of 3,4-dihydro-2H-pyran-2-carboxaldehyde.

Experimental Protocol: Synthesis via Reduction

Reaction: Reduction of 3,4-dihydro-2H-pyran-2-carboxaldehyde to **Tetrahydropyran-2-methanol**.

Materials:

- 3,4-dihydro-2H-pyran-2-carboxaldehyde

- Sodium borohydride (NaBH_4)
- Methanol
- Diethyl ether
- Saturated aqueous ammonium chloride (NH_4Cl) solution
- Anhydrous magnesium sulfate (MgSO_4)
- Round-bottom flask
- Magnetic stirrer and stir bar
- Ice bath
- Separatory funnel
- Rotary evaporator

Procedure:

- In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 11.2 g (0.1 mol) of 3,4-dihydro-2H-pyran-2-carboxaldehyde in 100 mL of methanol.
- Cool the solution to 0 °C in an ice bath.
- Slowly add 4.16 g (0.11 mol) of sodium borohydride in small portions over 30 minutes, ensuring the temperature remains below 10 °C.
- After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 2 hours.
- Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Once the reaction is complete, carefully quench the reaction by the slow addition of 50 mL of saturated aqueous ammonium chloride solution.

- Concentrate the mixture under reduced pressure using a rotary evaporator to remove most of the methanol.
- Extract the aqueous residue with diethyl ether (3 x 50 mL).
- Combine the organic layers and wash with brine (50 mL).
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude **Tetrahydropyran-2-methanol**.

Experimental Protocol: Purification by Fractional Distillation

Apparatus:

- Round-bottom flask
- Fractionating column (e.g., Vigreux column)
- Distillation head with a thermometer
- Condenser
- Receiving flask
- Heating mantle
- Vacuum source (optional, for vacuum distillation)

Procedure:

- Set up the fractional distillation apparatus.
- Place the crude **Tetrahydropyran-2-methanol** in the round-bottom flask with a few boiling chips.
- Heat the flask gently with the heating mantle.

- Collect the fraction that distills at approximately 187 °C at atmospheric pressure. For a more efficient purification, vacuum distillation can be employed.
- The purity of the collected fractions can be assessed by Gas Chromatography (GC) or NMR spectroscopy.

Applications in Organic Synthesis and Drug Development

Tetrahydropyran-2-methanol is a valuable building block in organic synthesis, primarily due to the presence of the reactive hydroxyl group and the stable tetrahydropyran ring.

Intermediate for Pharmaceutical Synthesis

The tetrahydropyran moiety is a common structural motif in a number of approved drugs.[8] Its incorporation can improve the pharmacokinetic properties of a drug candidate, such as solubility and metabolic stability.[8] **Tetrahydropyran-2-methanol** serves as a key intermediate in the synthesis of complex molecules, including antiviral and anticancer agents.[9]

Use as a Protecting Group

The hydroxyl group of an alcohol can be protected as a tetrahydropyranyl (THP) ether by reacting it with 3,4-dihydropyran under acidic conditions. While **Tetrahydropyran-2-methanol** itself is not the protecting agent, its structural core is the resulting protecting group. This protection strategy is widely used in multi-step organic synthesis due to the stability of THP ethers under a variety of non-acidic conditions.[10]

Experimental Protocol: Protection of an Alcohol with 3,4-Dihydropyran (Illustrative)

Reaction: Formation of a tetrahydropyranyl (THP) ether from an alcohol and 3,4-dihydropyran.

Materials:

- Alcohol (e.g., benzyl alcohol)
- 3,4-Dihydro-2H-pyran (DHP)

- Pyridinium p-toluenesulfonate (PPTS) or other acid catalyst
- Dichloromethane (DCM)
- Saturated aqueous sodium bicarbonate (NaHCO_3) solution
- Anhydrous sodium sulfate (Na_2SO_4)

Procedure:

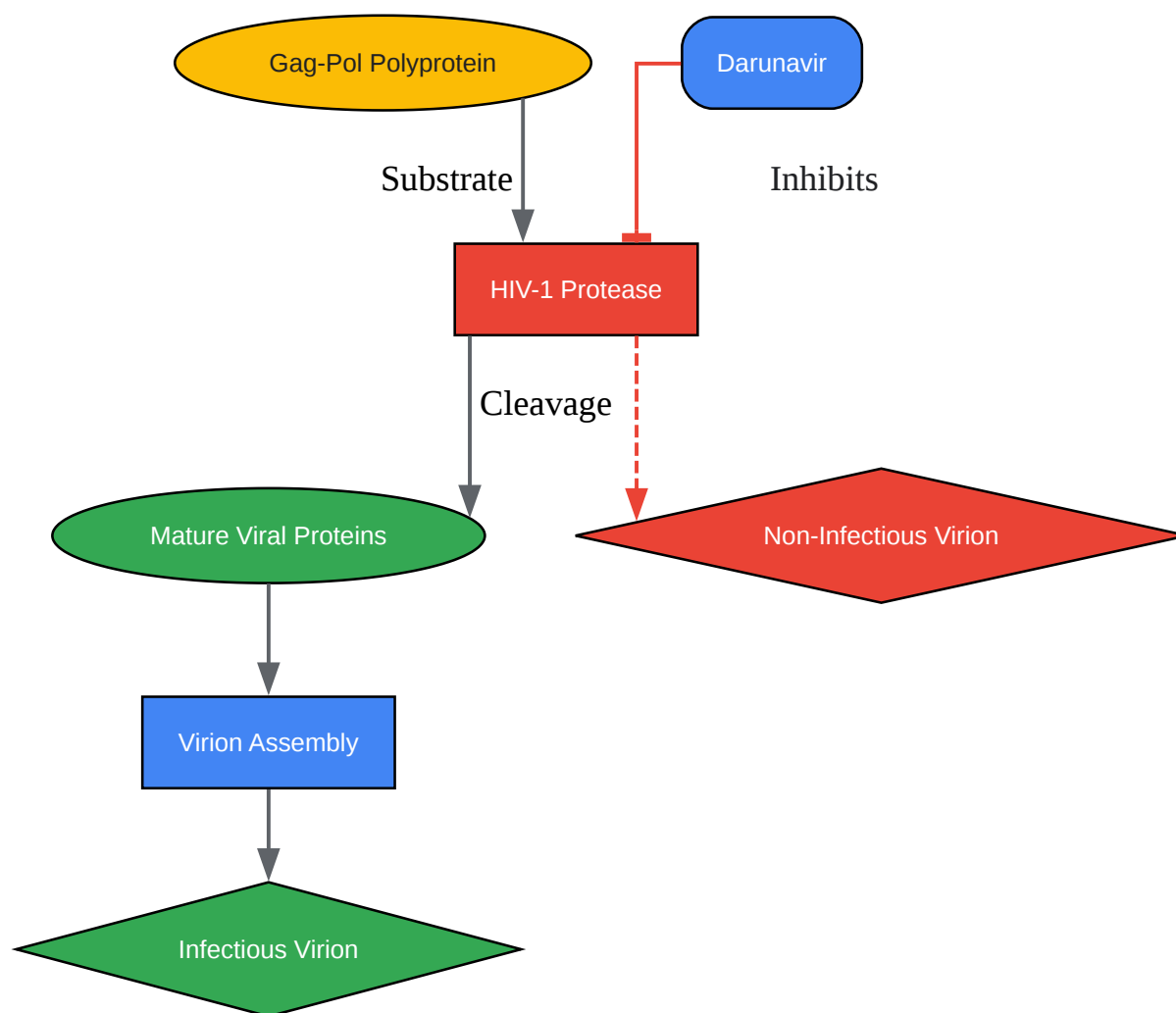
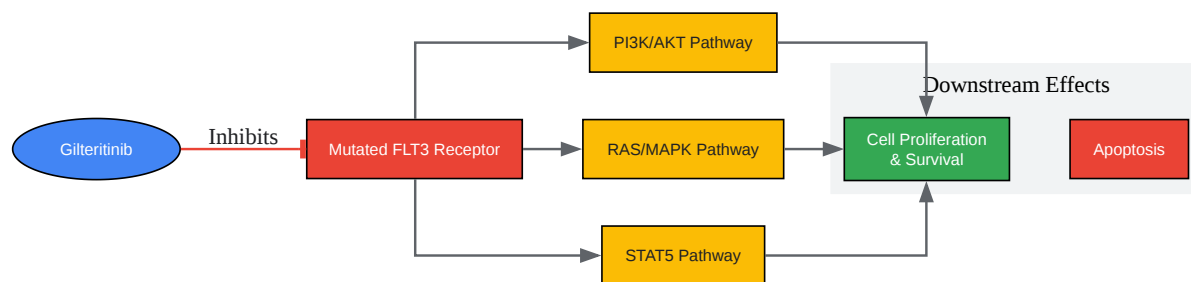
- To a solution of the alcohol (1.0 mmol) in dry DCM (10 mL), add 3,4-dihydro-2H-pyran (1.2 mmol) and a catalytic amount of PPTS (0.1 mmol).
- Stir the reaction mixture at room temperature and monitor its progress by TLC.
- Upon completion, quench the reaction with saturated aqueous NaHCO_3 solution.
- Separate the organic layer, and extract the aqueous layer with DCM.
- Combine the organic layers, dry over anhydrous Na_2SO_4 , filter, and concentrate to obtain the crude THP-protected alcohol, which can be purified by column chromatography.

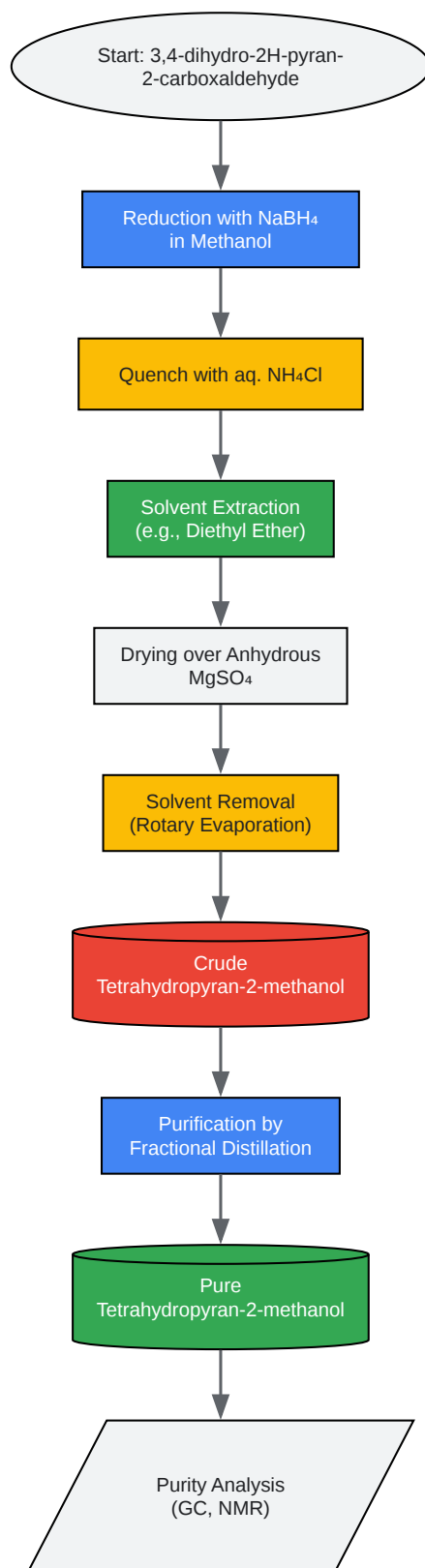
Role in the Mechanism of Action of Key Drugs

The tetrahydropyran scaffold is present in several clinically important drugs. Understanding the mechanism of action of these drugs provides insight into the utility of this chemical moiety in drug design.

Gilteritinib: An Anticancer Agent

Gilteritinib is a tyrosine kinase inhibitor used in the treatment of acute myeloid leukemia (AML) with FLT3 mutations.^[11] The tetrahydropyran group in its structure contributes to its binding affinity and pharmacokinetic profile. Gilteritinib inhibits the FLT3 receptor tyrosine kinase, which is constitutively active in certain forms of AML.^[1] This inhibition blocks downstream signaling pathways, such as the PI3K/AKT, RAS/MAPK, and STAT5 pathways, leading to the induction of apoptosis in cancer cells.^[1]





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